3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine
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Overview
Description
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-ylamine with 3-methylpiperidine under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process. Purification of the product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with GABAergic and dopaminergic systems .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ylamine: Lacks the piperidine ring and methyl group, resulting in different chemical and biological properties.
3-Methylpiperidine: Lacks the phenylprop-2-en-1-yl group, leading to different reactivity and applications.
N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine: Contains a cyclopropane ring instead of a piperidine ring, resulting in different structural and functional characteristics.
Uniqueness
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is unique due to the presence of both a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
646450-05-7 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-methyl-1-(3-phenylprop-2-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-14-7-5-11-16(13-14)12-6-10-15-8-3-2-4-9-15/h2-4,6,8-10,14H,5,7,11-13H2,1H3 |
InChI Key |
YYPHXKMHPSAIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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